molecular formula C12H12Cl2N2O2S B2469948 EMT inhibitor-1

EMT inhibitor-1

Cat. No.: B2469948
M. Wt: 319.2 g/mol
InChI Key: FWMUIOJZHOPPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMT inhibitor-1 is a compound known for its ability to inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells transform into mesenchymal cells. This transition is crucial in various physiological processes such as embryogenesis, wound healing, and tissue regeneration. it is also implicated in pathological conditions like cancer metastasis, where it facilitates tumor progression and resistance to therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EMT inhibitor-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: EMT inhibitor-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

EMT inhibitor-1 has a wide range of applications in scientific research, including:

Mechanism of Action

EMT inhibitor-1 exerts its effects by targeting specific molecular pathways involved in EMT. It induces the degradation of the Hippo transducer TAZ through the activation of Hippo kinases Mst/Lats and the tumor suppressor kinase AMPK. This leads to the inhibition of EMT and the suppression of tumor progression .

Comparison with Similar Compounds

    SU9516: A cyclin-dependent kinase 2 inhibitor with EMT-inhibitory activity.

    SB-525334: A known TGF-β receptor I inhibitor with EMT-inhibitory properties.

Uniqueness: EMT inhibitor-1 is unique in its ability to target multiple signaling pathways, including Hippo, Wnt, and TGF-β, making it a potent inhibitor of EMT with broad-spectrum antitumor activity .

Conclusion

This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit EMT through multiple pathways makes it a valuable tool in the fight against cancer and other diseases involving EMT.

Properties

IUPAC Name

4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMUIOJZHOPPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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